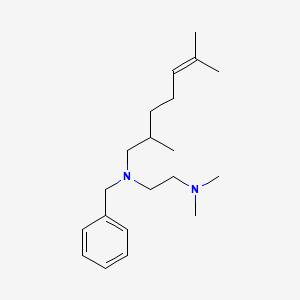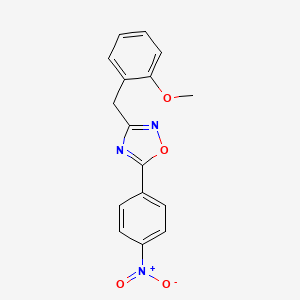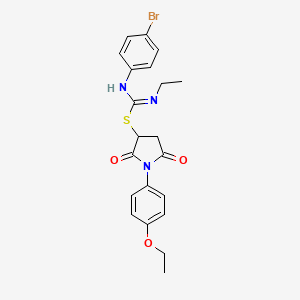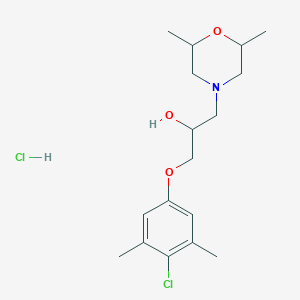![molecular formula C19H19F3N2O2S B5120395 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. BTF is a small molecule that can be synthesized through various methods and has been shown to possess significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have significant biochemical and physiological effects. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory effects. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is relatively easy to synthesize and purify. However, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Orientations Futures
There are several future directions for 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide research, including the development of more effective synthesis methods, the investigation of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's, and the exploration of its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide and its potential side effects.
Méthodes De Synthèse
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through various methods, including the reaction between 2-(trifluoromethyl)aniline and 3-butoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. This method yields 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide as a solid product that can be purified through recrystallization. Another method involves the reaction between 2-(trifluoromethyl)aniline and 3-butoxybenzoyl chloride in the presence of a base such as pyridine. This method yields 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide as a liquid product that can be purified through distillation.
Applications De Recherche Scientifique
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to possess significant scientific research applications, particularly in the field of cancer research. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-butoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-2-3-11-26-14-8-6-7-13(12-14)17(25)24-18(27)23-16-10-5-4-9-15(16)19(20,21)22/h4-10,12H,2-3,11H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLQBKBJNHFRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)

![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)


![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)
![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)